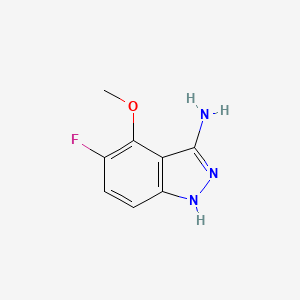

5-Fluoro-4-methoxy-1H-indazol-3-amine

Overview

Description

5-Fluoro-4-methoxy-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8FN3O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 4-position of the indazole ring, along with an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methoxy-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-3-nitroanisole with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methoxy-1H-indazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring .

Scientific Research Applications

5-Fluoro-4-methoxy-1H-indazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

- Methyl 3-amino-1H-indazole-6-carboxylate

- 4-Iodo-1H-indazol-3-amine

- 5-Nitro-1H-indazol-3-amine

- 6,7-Difluoro-1H-indazol-3-amine

- 7-Bromo-1H-indazol-3-amine

- 3-Amino-1H-indazole-6-carboxylic acid

Comparison: Compared to these similar compounds, 5-Fluoro-4-methoxy-1H-indazol-3-amine is unique due to the presence of both a fluorine atom and a methoxy group on the indazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

5-Fluoro-4-methoxy-1H-indazol-3-amine is a synthetic compound belonging to the indazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potentials, and comparative studies with similar compounds.

The molecular formula of this compound is , highlighting the presence of a fluorine atom and a methoxy group on the indazole ring. These substitutions are crucial as they influence the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cell signaling pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which play a vital role in cancer progression. For instance, it has been reported to inhibit fibroblast growth factor receptors (FGFRs), with IC50 values indicating potent enzymatic inhibition .

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and HepG2 (hepatoma) cells. The IC50 values for these activities suggest that it may be comparable or superior to established chemotherapeutics like 5-fluorouracil .

Biological Activity Data

The following table summarizes key biological activities and corresponding IC50 values for this compound against different cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| K562 | 25.3 ± 4.6 | |

| A549 | 77.4 ± 6.2 | |

| HepG2 | Comparable to 5-FU | |

| PC-3 | Not specified |

Comparative Studies

When compared to other indazole derivatives, this compound exhibits unique properties due to its specific substitutions:

- Structure Activity Relationship (SAR) : Studies indicate that the presence of both the fluorine atom and the methoxy group enhances its binding affinity and selectivity towards FGFRs compared to other derivatives lacking these groups .

- Antitumor Activity : The compound's antitumor efficacy has been assessed alongside other indazole derivatives, showing superior or comparable activity against specific cancer types. For example, derivatives with additional substitutions on the phenyl ring have been shown to enhance activity significantly .

Case Studies

Recent research highlighted the effectiveness of this compound in various experimental setups:

- In Vitro Studies : A study conducted on multiple human cancer cell lines demonstrated that this compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Further investigations into its mechanism revealed that it affects critical signaling pathways involved in tumor growth and metastasis, particularly by inhibiting FGFR-mediated signaling cascades .

Properties

IUPAC Name |

5-fluoro-4-methoxy-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O/c1-13-7-4(9)2-3-5-6(7)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSXSZVFDHGGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C(=NN2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.